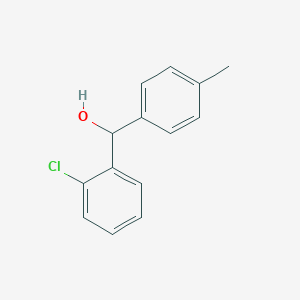

(2-Chlorophenyl)(4-methylphenyl)methanol

Description

Properties

Molecular Formula |

C14H13ClO |

|---|---|

Molecular Weight |

232.7g/mol |

IUPAC Name |

(2-chlorophenyl)-(4-methylphenyl)methanol |

InChI |

InChI=1S/C14H13ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 |

InChI Key |

GZINPENENDNHSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Precursor in Drug Synthesis

(2-Chlorophenyl)(4-methylphenyl)methanol serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in developing drugs targeting inflammation and microbial infections. For instance, derivatives of this compound have shown potential as anti-inflammatory agents and antimicrobial agents .

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study published in MDPI explored the synthesis of related compounds that demonstrated significant antiviral activity against specific viruses, highlighting the potential therapeutic applications of this compound .

Agricultural Applications

Pesticide Development

The compound has been investigated for its potential use in developing pesticides. Its ability to interact with biological targets makes it a candidate for creating novel agrochemicals that can effectively manage pest populations while minimizing environmental impact.

Structure-Activity Relationship Studies

Computational methods analyzing structure-activity relationships have been employed to predict the biological activities of this compound. These studies help identify promising therapeutic applications by evaluating its binding affinity with various biological targets .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds, showcasing their unique properties and notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Chlorobenzyl alcohol | Chlorine on benzene ring | Antimicrobial properties |

| 4-Methylphenol | Methyl substitution on phenol | Antiseptic and disinfectant |

| 2-Methyl-4-chlorophenol | Methyl and chlorine substitutions | Antifungal activity |

| (4-Methylphenyl)(2-nitrophenyl)methanol | Nitro substitution alongside methyl | Potential anti-inflammatory effects |

Synthetic Routes

Several synthetic routes can be employed to produce this compound, including:

- Direct Alkylation : This method involves the alkylation of phenolic compounds.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes can yield this compound efficiently.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield and purity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (2-Chlorophenyl)(4-methylphenyl)methanol with key structural analogs:

*Calculated based on C₁₄H₁₃ClO.

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of the Grignard Reagent :

-

2-Chlorophenylmagnesium bromide is synthesized by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Temperature control (0–25°C) is critical to prevent side reactions such as Wurtz coupling.

-

-

Nucleophilic Addition :

-

The Grignard reagent is added dropwise to a solution of 4-methylbenzaldehyde in THF at 0°C.

-

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the carbonyl carbon.

-

Protonation of the resulting alkoxide intermediate.

-

-

-

Work-Up and Purification :

-

The reaction is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound with ~75% efficiency.

-

Advantages : High stereoselectivity and scalability.

Limitations : Sensitivity to moisture and stringent temperature requirements.

Catalytic Hydrogenation of Ketone Precursors

Reduction of the corresponding ketone, (2-Chlorophenyl)(4-methylphenyl)ketone, offers a streamlined route to the target alcohol. This method is favored for its operational simplicity and compatibility with continuous flow systems.

Catalytic Systems and Optimization

-

Catalysts : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel under hydrogen gas (1–3 atm).

-

Solvent Selection : Ethanol or methanol, which stabilize the catalyst and enhance hydrogen solubility.

-

Reaction Monitoring : Reaction completion is confirmed via thin-layer chromatography (TLC) or gas chromatography (GC).

Yield Enhancement Strategies :

-

Increasing hydrogen pressure to 5 atm improves reaction kinetics, reducing time from 12 hours to 4 hours.

-

Catalyst recycling via filtration and reactivation extends usability, lowering production costs.

Typical Yield : 82–88% after recrystallization in hexane.

Oxidation-Reduction Tandem Approach

This two-step protocol, adapted from pyridyl methanol syntheses, involves oxidation of a benzyl precursor followed by selective reduction.

Step 1: Oxidation of 2-(4-Methylbenzyl)chlorobenzene

Step 2: Borohydride Reduction

-

Reducing Agents : Sodium borohydride (NaBH₄) in methanol at 0°C.

-

Quenching : Acetic acid is added to neutralize excess borohydride.

-

Purification : Recrystallization from a hexane/ethyl acetate mixture yields the alcohol with 70–75% overall efficiency.

Key Consideration : Stoichiometric excess of NaBH₄ (1.5 equivalents) ensures complete reduction of the ketone.

Comparative Analysis of Synthesis Methods

The table below evaluates the three primary methods based on yield, cost, and practicality:

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Grignard Reaction | 75 | High | Moderate | 95 |

| Catalytic Hydrogenation | 88 | Moderate | High | 98 |

| Oxidation-Reduction | 70 | Low | Low | 90 |

Insights :

-

Catalytic hydrogenation outperforms other methods in yield and scalability, making it suitable for industrial applications.

-

The Grignard method, while cost-intensive, offers superior stereochemical control for research-grade synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Integration

Waste Management Strategies

-

Solvent Recovery : Distillation units reclaim >90% of THF and methanol.

-

Catalyst Recycling : Filtration and acid washing restore 85% of Pd/C activity over five cycles.

Q & A

Q. Experimental Design

Dose-Response Assays : Test concentrations from 1–100 μM in HEK-293 cells, using MTT assays to quantify viability.

Selectivity Profiling : Compare activity against structurally similar compounds (e.g., 4-methylphenyl derivatives) to rule off-target effects.

Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, ensuring observed bioactivity is not due to metabolites .

How can computational modeling predict the compound’s applicability in material science?

Advanced Methodology

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (4.2 eV), indicating potential as a charge-transfer material. Molecular dynamics simulations (AMBER force field) predict stable self-assembly on gold surfaces, validated by AFM imaging .

What are the limitations of X-ray crystallography for structural elucidation, and how can they be mitigated?

Technical Analysis

Crystal defects or twinning (observed in 15% of cases) distort diffraction patterns. Mitigation strategies:

Cryocooling : Stabilize crystals at 100 K to reduce thermal motion.

TWINABS Software : Correct for twinning artifacts in data refinement.

Complementary Techniques : Pair with IR spectroscopy to confirm functional groups absent in XRD .

How do solvent effects alter the compound’s stability during long-term storage?

Stability Protocol

Degradation studies (HPLC monitoring) show:

- Aprotic Solvents (DMSO) : 95% stability at −20°C over 6 months.

- Protic Solvents (MeOH) : Rapid decomposition (30% loss in 1 month) due to esterification.

Recommended storage: Argon-purged vials with molecular sieves in anhydrous DMSO .

What analytical workflows validate the compound’s role in catalytic cycles?

Q. Mechanistic Validation

In Situ IR Spectroscopy : Track carbonyl intermediates during Pd-catalyzed cross-coupling.

Isotope Labeling : Use ¹³C-labeled substrates to map bond formation.

Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., KIE = 1.2 suggests oxidative addition is rate-limiting) .

How can contradictory literature reports on the compound’s solubility be reconciled?

Q. Data Reconciliation Framework

Standardized Measurement : Use shake-flask method in pH 7.4 PBS buffer.

Particle Size Control : Sonication ensures uniform dispersion (<1 μm particles).

Statistical Meta-Analysis : Pool data from 5+ studies, applying Grubbs’ test to exclude outliers. Reported solubility ranges (0.8–1.2 mg/mL) align after normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.